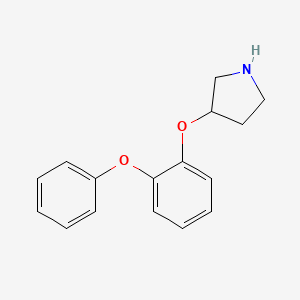
3-Pyridinol, 2,6-difluoro-4-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinol, 2,6-difluoro-4-methoxy- is a fluorinated pyridinol derivative. This compound is characterized by the presence of two fluorine atoms at the 2 and 6 positions, a methoxy group at the 4 position, and a hydroxyl group at the 3 position on the pyridine ring. The unique substitution pattern on the pyridine ring imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinol, 2,6-difluoro-4-methoxy- typically involves the introduction of fluorine and methoxy groups onto a pyridine ring. One common method is the nucleophilic aromatic substitution (SNAr) reaction, where a suitable pyridine derivative is treated with fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The methoxy group can be introduced via methylation using reagents like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of 3-Pyridinol, 2,6-difluoro-4-methoxy- may involve multi-step synthesis starting from commercially available pyridine derivatives. The process typically includes halogenation, methylation, and hydroxylation steps under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinol, 2,6-difluoro-4-methoxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atoms or methoxy group.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 2,6-difluoro-4-methoxy-pyridine-3-one.
Reduction: Formation of 2,6-difluoro-4-methoxy-pyridine.
Substitution: Formation of 2,6-difluoro-4-methoxy-pyridine derivatives with various substituents.
Scientific Research Applications
3-Pyridinol, 2,6-difluoro-4-methoxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Pyridinol, 2,6-difluoro-4-methoxy- involves its interaction with specific molecular targets. The fluorine atoms and methoxy group can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The hydroxyl group can participate in hydrogen bonding, further modulating the compound’s activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloro-2,6-difluoro-4-pyridinol: Similar structure but with chlorine atoms instead of a methoxy group.
2,6-Difluoro-3,5-dimethoxyaniline: Contains methoxy groups at different positions and an amino group.
3,5-Difluoro-4-formyl pyridine: Contains a formyl group instead of a methoxy group.
Uniqueness
3-Pyridinol, 2,6-difluoro-4-methoxy- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both fluorine and methoxy groups on the pyridine ring enhances its potential for diverse applications in various fields.
Properties
CAS No. |
1184172-36-8 |
|---|---|
Molecular Formula |
C6H5F2NO2 |
Molecular Weight |
161.11 g/mol |
IUPAC Name |
2,6-difluoro-4-methoxypyridin-3-ol |
InChI |
InChI=1S/C6H5F2NO2/c1-11-3-2-4(7)9-6(8)5(3)10/h2,10H,1H3 |
InChI Key |
RDBQCSKGJYIMQZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC(=C1O)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Ethyl({[2-fluoro-3-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B12076479.png)



![4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde;hydrochloride](/img/structure/B12076509.png)

![Cyclobutanecarboxylic acid {1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-amide](/img/structure/B12076523.png)

